

On-Demand and Reversible Contraception: Assessing the Effects of TDI-11861

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Compound of Interest

Compound Name: TDI-11861

Cat. No.: B10856158

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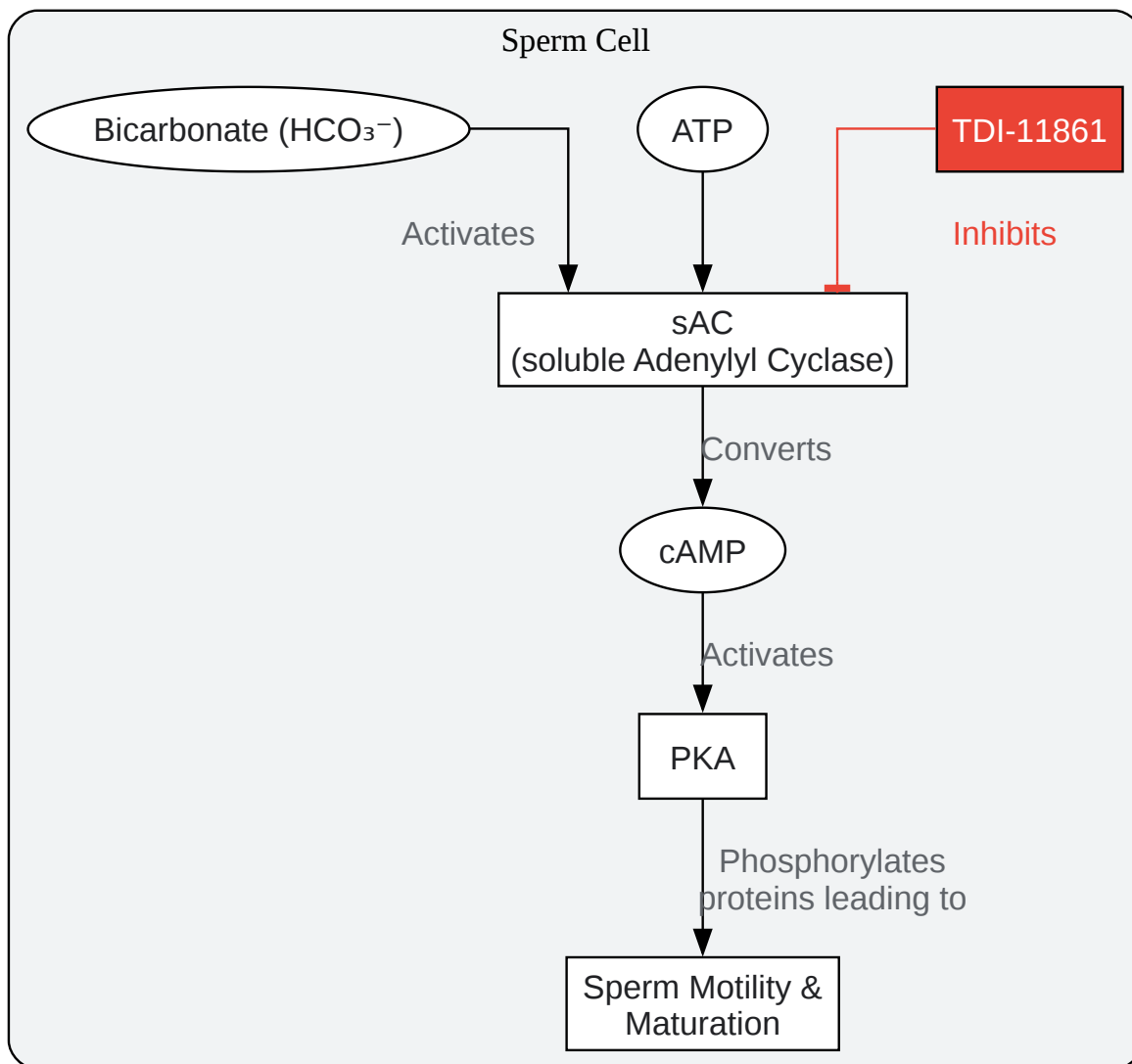
A comparative guide for researchers and drug development professionals on the reversibility of the soluble adenylyl cyclase (sAC) inhibitor, **TDI-11861**, as a potential non-hormonal male contraceptive.

The quest for a safe, effective, and reversible male contraceptive has led to the investigation of novel molecular targets. One such promising target is soluble adenylyl cyclase (sAC), an enzyme crucial for sperm motility and maturation.[1][2] **TDI-11861**, a potent sAC inhibitor, has emerged as a lead compound for on-demand male contraception due to its rapid and, critically, reversible effects.[1][2][3] This guide provides a detailed comparison of **TDI-11861** with its precursor, TDI-10229, focusing on the experimental data that underscores the reversibility of its action.

Mechanism of Action: Reversible Inhibition of sAC

TDI-11861 is an orally active, potent inhibitor of soluble adenylyl cyclase (sAC), an enzyme that plays a vital role in the activation of sperm swimming and maturation upon ejaculation.[4][5] By binding to sAC, **TDI-11861** prevents the production of cyclic adenosine monophosphate (cAMP), a key signaling molecule required for sperm motility.[1] This inhibition is non-hormonal and has been shown to be fully reversible.[3][6]

The following diagram illustrates the sAC signaling pathway and the inhibitory action of **TDI-11861**.



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Fig. 1: sAC signaling pathway inhibition by **TDI-11861**.

Comparative Efficacy and Reversibility

The reversibility of **TDI-11861**'s effects is a key feature that distinguishes it as a viable on-demand contraceptive candidate. In preclinical mouse studies, a single dose of **TDI-11861** effectively rendered male mice temporarily infertile.^{[1][3]}

In Vivo Reversibility Data

In vivo studies in mice have demonstrated a clear timeline for the contraceptive effect and the subsequent return to normal fertility.

Parameter	TDI-11861	Vehicle Control
Contraceptive Efficacy (30 min - 2.5 hours post-dose)	100% (0 pregnancies in 52 pairings) [3] [7]	70% fertility (30% impregnation rate) [3] [7]
Time to Partial Recovery of Sperm Motility	~3 hours [1] [6]	N/A
Time to Full Recovery of Fertility	24 hours [1] [3] [6]	N/A

These studies highlight that the effects of **TDI-11861** are transient, with fertility being fully restored the day after administration.[\[8\]](#)

Binding Kinetics and Residence Time: A Quantitative Look at Reversibility

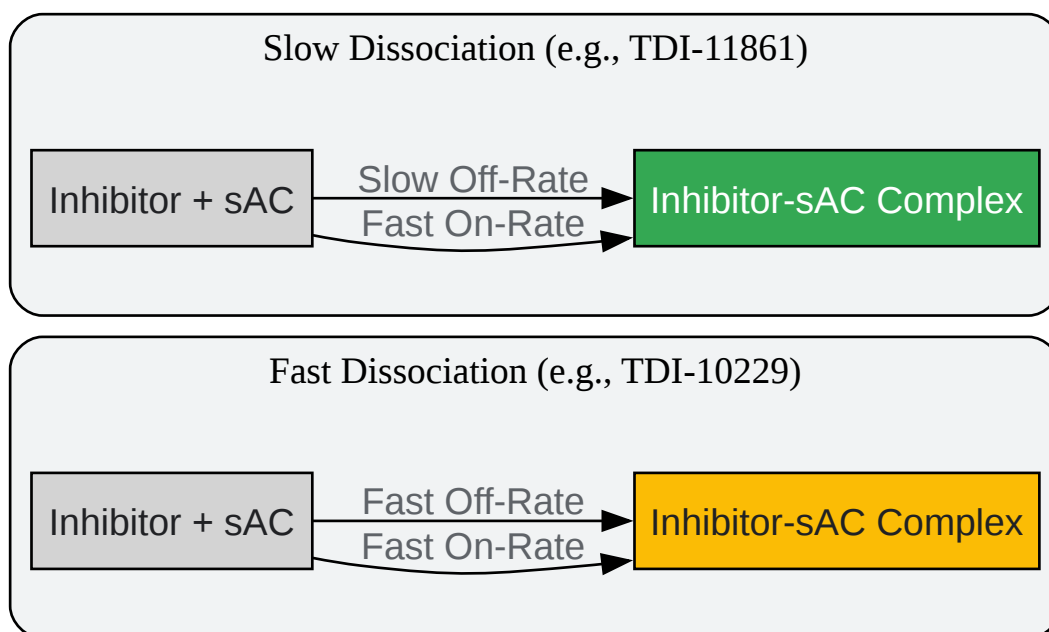
The reversibility of a drug's effect is fundamentally linked to its binding kinetics with its target protein. Surface plasmon resonance (SPR) has been used to characterize the binding of **TDI-11861** to sAC, providing quantitative measures of its association and dissociation rates.

A comparison with the earlier generation sAC inhibitor, TDI-10229, reveals significant differences in their binding kinetics, which translate to their in vivo efficacy and duration of action.

Parameter	TDI-11861	TDI-10229
IC50 (in vitro)	3 nM[8]	160 nM[8]
IC50 (cellular)	7 nM[8]	102 nM[8]
Dissociation Constant (KD)	1.4 nM[5][8]	176 nM[8]
Association Rate (kon)	$2.1 \times 10^5 \text{ M}^{-1}\text{s}^{-1}$ [8]	$2.3 \times 10^5 \text{ M}^{-1}\text{s}^{-1}$ [8]
Dissociation Rate (koff)	$0.3 \times 10^{-3} \text{ s}^{-1}$ [8]	$55.8 \times 10^{-3} \text{ s}^{-1}$ [8]
Residence Time	~55 minutes	~18 seconds

TDI-11861 exhibits a significantly slower dissociation rate (koff) and a longer residence time on the sAC protein compared to TDI-10229.[3][8] This longer residence time is crucial for its efficacy as an on-demand contraceptive, as it ensures sustained inhibition of sAC even after the compound is diluted in the female reproductive tract.[3]

The following diagram illustrates the difference between a fast and a slow-dissociating inhibitor.



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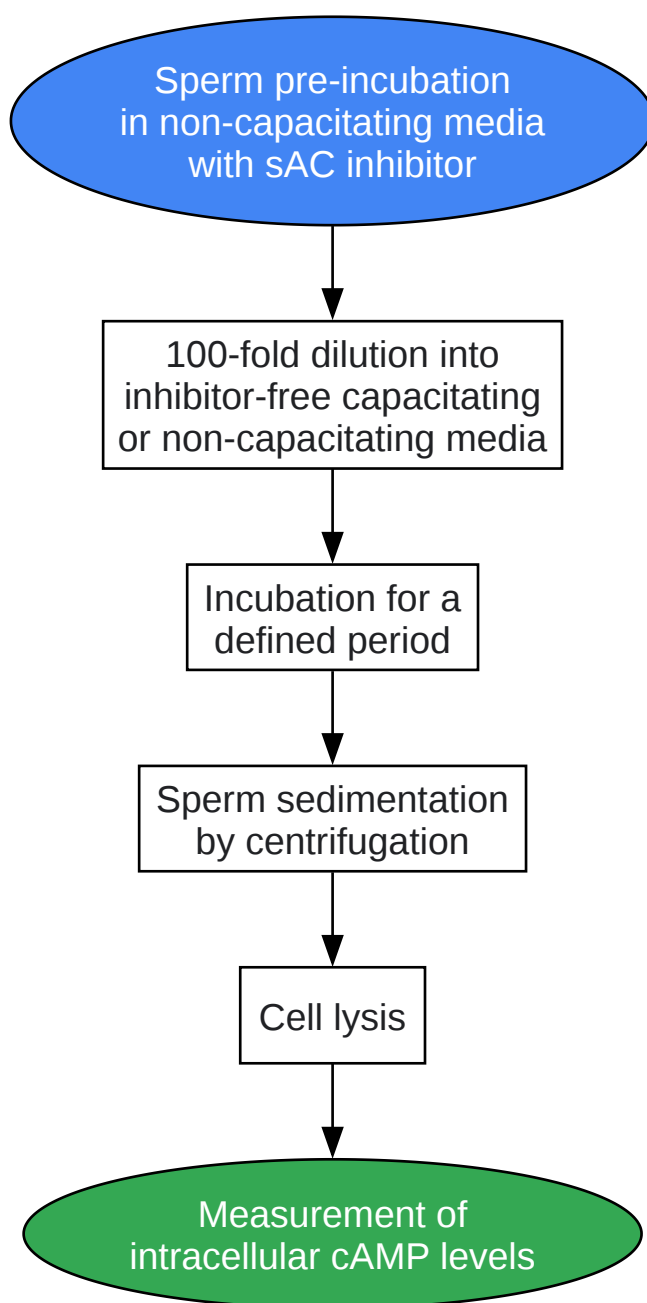
Fig. 2: Comparison of inhibitor dissociation rates.

Experimental Protocols

Washout Experiment to Assess Reversibility

To evaluate the reversibility of sAC inhibition in sperm, a washout experiment is performed. This assay demonstrates the ability of an inhibitor to maintain its effect after being diluted into an inhibitor-free medium.

The general workflow for this experiment is as follows:



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Fig. 3: Workflow for a washout experiment.

In such experiments, **TDI-11861** retained its ability to inhibit cAMP synthesis in sperm after a 100-fold dilution, whereas the effect of TDI-10229 was lost upon dilution.[3] This confirms the longer residence time of **TDI-11861** at its target.

Conclusion

The available data strongly support the conclusion that the effects of **TDI-11861** are reversible. Its mechanism as a potent, slow-dissociating inhibitor of soluble adenylyl cyclase allows for an on-demand contraceptive effect with a return to normal fertility within 24 hours in preclinical models. The comparison with TDI-10229 highlights the importance of binding kinetics, particularly a long residence time, in the design of effective, non-hormonal, and reversible male contraceptives. Further research and clinical trials will be necessary to translate these promising preclinical findings to human use.

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